3-Tert-butoxycholest-5-en-7-one

Description

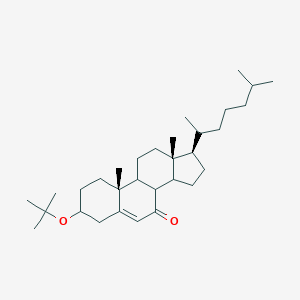

3-Tert-butoxycholest-5-en-7-one is a steroidal derivative characterized by a cholest-5-ene backbone with a tert-butoxy substituent at the C3 position and a ketone group at C7. This compound is primarily utilized in synthetic organic chemistry as an intermediate for further functionalization, leveraging the steric bulk of the tert-butoxy group to modulate reaction pathways .

Properties

Molecular Formula |

C31H52O2 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-[(2-methylpropan-2-yl)oxy]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-12-13-25-28-26(15-17-31(24,25)8)30(7)16-14-23(33-29(4,5)6)18-22(30)19-27(28)32/h19-21,23-26,28H,9-18H2,1-8H3/t21?,23?,24-,25?,26?,28?,30+,31-/m1/s1 |

InChI Key |

SWKQXKCKMLECFJ-XDJLJOIVSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C=C4[C@@]3(CCC(C4)OC(C)(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at the C3 Position

The C3 position in steroidal compounds is a critical site for modulating physicochemical properties. Below is a comparative analysis of substituents in structurally related cholestane derivatives:

Key Observations :

Positional Isomerism of the Ketone Group

The ketone’s position (C3 vs. C7) significantly alters reactivity and biological function:

- C7 Ketone (e.g., this compound): The conjugated enone system (C5-C7) enables Michael addition reactions and Diels-Alder cycloadditions. This conjugation stabilizes the molecule’s transition states in synthetic pathways .

- C3 Ketone (e.g., Cholest-5-en-3-one): The ketone at C3 disrupts the steroid’s planar structure, favoring enolization and keto-enol tautomerism. This reactivity is exploited in aldol condensations .

Spectroscopic and Physical Properties

- IR Spectroscopy : The C7 ketone in this compound exhibits a strong absorption band at ~1700–1750 cm⁻¹, consistent with analogous 7-ketosteroids .

- NMR : The tert-butoxy group’s nine equivalent methyl protons appear as a singlet at ~1.2 ppm (¹H NMR), distinct from the acetyloxy group’s sharp singlet at ~2.0 ppm .

- Melting Points : Bulky substituents like tert-butoxy reduce crystallinity compared to 7-ketocholesterol (mp 98°C for 3α-Azidocholest-5-ene vs. ~145°C for 7-ketocholesterol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.